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molecular formula C8H7BrN2O B8501070 5-(Bromomethyl)-6-methoxynicotinonitrile

5-(Bromomethyl)-6-methoxynicotinonitrile

Cat. No. B8501070
M. Wt: 227.06 g/mol
InChI Key: BDANACVPJDHWSH-UHFFFAOYSA-N
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Patent
US09163020B2

Procedure details

To a solution of methyl 5-cyano-2-methoxy-3-methyl-pyridine (36) (0.25 g, 1.7 mmol) in CCl4 (10 mL) was added N-bromosuccinimide (346 mg, 1.7 mmol) and 2′,2-azobisisobutyronitrile (13.0 mg, 0.085 mmol). The reaction mixture was stirred at 80° C. for 1 h. The reaction mixture was filtered and the filtrate was concentrated to afford 5-(bromomethyl)-6-methoxy nicotinonitrile (37) as a yellow solid; (180 mg, 46.9%).
Name
methyl 5-cyano-2-methoxy-3-methyl-pyridine
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
346 mg
Type
reactant
Reaction Step One
[Compound]
Name
2′,2-azobisisobutyronitrile
Quantity
13 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[C:2]1[C:7]([C:8]#[N:9])=[CH:6][N:5]=[C:4]([O:10][CH3:11])[C:3]=1[CH3:12].[Br:13]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[Br:13][CH2:12][C:3]1[C:4]([O:10][CH3:11])=[N:5][CH:6]=[C:7]([CH:2]=1)[C:8]#[N:9]

Inputs

Step One
Name
methyl 5-cyano-2-methoxy-3-methyl-pyridine
Quantity
0.25 g
Type
reactant
Smiles
CC1=C(C(=NC=C1C#N)OC)C
Name
Quantity
346 mg
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
2′,2-azobisisobutyronitrile
Quantity
13 mg
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 80° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrCC=1C(=NC=C(C#N)C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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